2,7-Di-tert-butylfluorene-9-carboxylic acid
Description
2,7-Di-tert-butylfluorene-9-carboxylic acid is a chemical compound with the molecular formula C22H26O2. It is a derivative of fluorene, featuring two tert-butyl groups at the 2 and 7 positions and a carboxylic acid group at the 9 position. This compound is known for its unique structural properties and has applications in various scientific fields, including organic electronics, luminescent materials, and polymer chemistry.
Properties
IUPAC Name |
2,7-ditert-butyl-9H-fluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVGZSOUVLVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(=O)O)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403095 | |
| Record name | 2,7-Di-tert-butylfluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-13-9 | |
| Record name | 2,7-Di-tert-butylfluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The general synthetic route to 2,7-Di-tert-butylfluorene-9-carboxylic acid involves:
- Stepwise tert-butylation at the 2 and 7 positions of fluorene or fluorene derivatives.
- Introduction or oxidation of the 9-position to a carboxylic acid functionality.
- Purification and isolation of the target compound.
Preparation of 2,7-Di-tert-butylfluorene Core
- The tert-butyl groups are introduced via electrophilic aromatic substitution using tert-butyl sources under acidic or Lewis acid catalysis.
- Recent advances have demonstrated the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst to promote tert-butylation of carboxylic acids and related substrates efficiently at mild conditions, with high yields and selectivity.
- Tf2NH catalysis enables tert-butylation with catalytic loadings as low as 2 mol%, providing yields up to 86% for similar substrates.
- This method tolerates various functional groups (ketones, bromo substituents) without side reactions, indicating potential applicability to fluorene derivatives bearing sensitive groups.
Introduction of the Carboxylic Acid Group at the 9-Position
Oxidation of Fluorene to Fluorene-9-carboxylic Acid
- A classical approach involves oxidation of fluorene or 2,7-di-tert-butylfluorene at the 9-position to form the carboxylic acid.
- According to patent EP 0524624 A2, fluorene derivatives can be oxidized using hydrogen peroxide in acetic acid at elevated temperatures (~90 °C), producing 1-carboxylic acid fluorene derivatives in quantitative yields.
- The reaction proceeds via initial formation of fluorene-9-one intermediates, which are further oxidized to the carboxylic acid.
- After reaction completion, the mixture is cooled, precipitated, and acidified to isolate the carboxylic acid product.
Alternative Synthetic Approaches
- Metal-free phosphorylating reactions have been reported for functionalizing carboxylic acids, but these are more relevant for derivatization rather than initial synthesis of fluorene carboxylic acids.
- The tert-butylation method catalyzed by Tf2NH can be adapted to fluorene carboxylic acids to introduce tert-butyl groups post-carboxylation or vice versa, depending on substrate stability and reactivity.
Summary Table of Preparation Methods
Detailed Research Findings
- The Tf2NH-catalyzed tert-butylation reaction is highly efficient for carboxylic acids and related substrates, requiring only catalytic amounts of Tf2NH (2-10 mol%) and proceeding at mild conditions with good yields (up to 86%).
- The oxidation method using hydrogen peroxide in acetic acid is a robust and scalable procedure for introducing the carboxylic acid at the 9-position of fluorene, yielding the acid quantitatively and allowing isolation by precipitation and acidification.
- Combining these methods allows for the preparation of this compound with high purity and yield, suitable for further applications in materials science and organic synthesis.
Notes on Practical Considerations
- The Tf2NH-catalyzed tert-butylation requires careful control of equivalents to avoid side reactions such as lactam formation when amino groups are present; however, for fluorene derivatives without free amino groups, the reaction proceeds cleanly.
- The oxidation step requires careful temperature control and gradual addition of hydrogen peroxide to avoid over-oxidation or side reactions.
- Purification typically involves precipitation, filtration, and washing with aqueous solutions to remove residual catalysts and byproducts.
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-tert-butylfluorene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted fluorenes.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 2,7-di-tert-butylfluorene-9-carboxylic acid is as an intermediate in the production of organic light emitting diodes (OLEDs). OLEDs are used in displays for smartphones, televisions, and other electronic devices due to their efficiency and superior color quality.
Case Study: OLED Development
Research has shown that incorporating this compound into OLED structures enhances the stability and performance of the devices. It acts as a host material for phosphorescent dopants, improving light emission efficiency and color purity .
Polymer Chemistry
This compound is also utilized in polymer chemistry, particularly in the synthesis of high-performance polymers. Its derivatives can be polymerized to create materials with desirable mechanical and thermal properties.
Application in Olefin Polymerization
A notable application involves its use in processes for producing olefin polymers. The compound can be employed as a ligand in metal-catalyzed polymerization reactions, leading to polymers with tailored properties for specific applications .
Thermodynamic Studies
Thermodynamic properties of 2,7-di-tert-butylfluorene derivatives have been extensively studied to understand their stability and reactivity. These studies are crucial for optimizing conditions for their use in various chemical reactions.
Research Findings
A study published in the Journal of the American Society for Mass Spectrometry highlighted the thermodynamic stability of these compounds under different conditions, providing insights into their behavior during synthesis and application .
Chemical Reactions and Catalysis
The compound serves as a critical reagent in various chemical reactions, including tert-butylation processes. It can facilitate the conversion of carboxylic acids into tert-butyl esters, enhancing the efficiency of synthetic pathways.
Tert-Butylation Reaction Example
Recent advancements have demonstrated that using this compound in conjunction with strong acids like Tf2NH can yield high conversions of amino acids and alcohols into their corresponding tert-butyl derivatives with excellent yields .
Potential Pharmaceutical Applications
While primarily used in materials science and organic synthesis, there is potential for pharmaceutical applications due to its structural characteristics. Compounds derived from this compound may exhibit biological activity that warrants further investigation.
Implications for Drug Development
The structural features that confer stability might also contribute to bioactivity, making it a candidate for further studies aimed at developing new therapeutic agents .
Summary Table of Applications
| Application Area | Description |
|---|---|
| OLEDs | Used as an intermediate for enhanced light emission efficiency |
| Polymer Chemistry | Acts as a ligand in metal-catalyzed polymerization processes |
| Thermodynamic Studies | Provides insights into stability and reactivity under various conditions |
| Chemical Reactions | Facilitates efficient tert-butylation of carboxylic acids and alcohols |
| Pharmaceutical Potential | Possible structural basis for new therapeutic agents |
Mechanism of Action
The mechanism by which 2,7-Di-tert-butylfluorene-9-carboxylic acid exerts its effects depends on its specific application For example, in OLEDs, the compound may act as an emissive layer, where its luminescent properties are utilized to produce light
Comparison with Similar Compounds
2,7-Di-tert-butylfluorene-9-carboxylic acid can be compared with other similar compounds, such as:
Fluorene: The parent compound without the tert-butyl groups and carboxylic acid.
9-Fluorenone: A ketone derivative of fluorene.
9-Fluorenecarboxylic Acid: A carboxylic acid derivative of fluorene without the tert-butyl groups.
Uniqueness: The presence of tert-butyl groups in this compound enhances its steric hindrance and thermal stability, making it distinct from its simpler counterparts.
Biological Activity
Overview
2,7-Di-tert-butylfluorene-9-carboxylic acid (CAS No. 351003-13-9) is a fluorene derivative with notable structural features that contribute to its biological activity. With a molecular formula of and a molecular weight of 322.44 g/mol, this compound has been the subject of various studies exploring its potential applications in medicinal chemistry and other biological fields.
The compound is characterized by its bulky tert-butyl groups, which enhance its stability and solubility in organic solvents. The carboxylic acid functional group is critical for its interaction with biological targets, influencing its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26O2 |
| Molecular Weight | 322.44 g/mol |
| CAS Number | 351003-13-9 |
| Purity | ≥98% |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in cells.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Cellular Interaction : The carboxylic acid group allows for hydrogen bonding and electrostatic interactions with various biomolecules, enhancing its bioavailability and efficacy.
Research Findings
Recent studies have focused on the pharmacological potential of this compound. For instance:
- Anticancer Properties : Research indicates that derivatives of this compound have shown promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from damage induced by neurotoxins, possibly through its antioxidant effects .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,7-Di-tert-butylfluorene-9-carboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of fluorene with tert-butyl groups, followed by carboxylation at the 9-position. For example, bromination of fluorene at the 2,7-positions, followed by substitution with tert-butyl groups via Grignard or organozinc reagents, and subsequent oxidation to introduce the carboxylic acid moiety. Reaction optimization (e.g., temperature control at 80–100°C for tert-butyl group introduction) is critical to avoid side reactions . Purification via recrystallization in ethanol/water mixtures is recommended due to the compound’s limited solubility in polar solvents.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid contact with strong bases or oxidizing agents, as the carboxylic acid group may undergo decarboxylation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl) shows characteristic tert-butyl singlet (~1.4 ppm) and fluorene aromatic protons (6.8–7.8 ppm). C NMR confirms the carboxylic acid carbon at ~170 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHO, expected m/z 336.41).
- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and 2500–3000 cm (broad O-H stretch) .
Advanced Research Questions
Q. How can steric hindrance from tert-butyl groups be mitigated during functionalization reactions?
- Methodological Answer : Steric hindrance limits electrophilic substitution at the fluorene core. Strategies include:
- Catalytic Systems : Use bulky palladium catalysts (e.g., Pd(OAc) with SPhos ligand) for cross-coupling reactions to enhance regioselectivity.
- Temperature Modulation : Higher temperatures (120–140°C) improve reaction kinetics but may require shorter durations to prevent decomposition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Anomalies in NMR may arise from rotational barriers of tert-butyl groups or residual solvents. Solutions include:
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to average out dynamic effects.
- Deuteration Studies : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent interference.
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
Q. What strategies improve reaction yields in carboxylation steps?
- Methodological Answer : Low yields often result from incomplete oxidation or side reactions. Optimize:
- Oxidizing Agents : Use KMnO in acidic conditions (HSO) for controlled oxidation of methyl groups to carboxylic acids.
- Protection/Deprotection : Temporarily protect reactive sites with trimethylsilyl groups to prevent over-oxidation .
Applications in Academic Research
Q. What are emerging applications of this compound in materials science?
- Methodological Answer : The compound’s rigid fluorene core and bulky tert-butyl groups make it suitable for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
